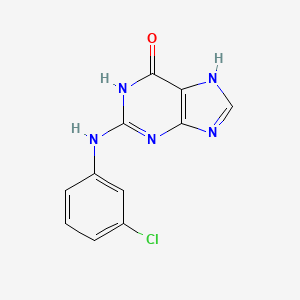
6H-Purin-6-one, 2-((3-chlorophenyl)amino)-1,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
The synthesis of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloroaniline with a suitable purine derivative under specific conditions. One common method involves the use of ethanol as a solvent and piperidine as a catalyst, with the reaction mixture being heated under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact pathways and targets can vary, but it is known to interact with casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer .
Comparación Con Compuestos Similares
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one can be compared with other similar compounds, such as:
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine: This compound shares a similar purine structure but has different substituents, leading to variations in its chemical and biological properties.
N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide: Another compound with a similar aromatic structure but different functional groups, resulting in distinct applications and mechanisms of action.
Propiedades
Número CAS |
123994-67-2 |
|---|---|
Fórmula molecular |
C11H8ClN5O |
Peso molecular |
261.67 g/mol |
Nombre IUPAC |
2-(3-chloroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8ClN5O/c12-6-2-1-3-7(4-6)15-11-16-9-8(10(18)17-11)13-5-14-9/h1-5H,(H3,13,14,15,16,17,18) |
Clave InChI |
GZSSIAWYAPMXAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C(=O)N2)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















